

# PNU-100440: A Pharmacological and Toxicological Overview of a Key Linezolid Metabolite

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **PNU-100440**

Cat. No.: **B1678915**

[Get Quote](#)

For the attention of Researchers, Scientists, and Drug Development Professionals, this technical guide provides a comprehensive summary of the current scientific understanding of **PNU-100440**. The available literature indicates that **PNU-100440** is primarily recognized as a major, yet antibacterially inactive, metabolite of the oxazolidinone antibiotic Linezolid. Its principal relevance lies in the context of Linezolid's metabolism and associated toxicology, particularly in specific patient populations.

## Core Identity and Chemical Properties

**PNU-100440** is chemically identified as (5R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-oxazolidine-5-methanol. It is one of the two main metabolites formed during the hepatic processing of Linezolid.

| Property          | Value                                                                              |
|-------------------|------------------------------------------------------------------------------------|
| Molecular Formula | C <sub>14</sub> H <sub>17</sub> FN <sub>2</sub> O <sub>4</sub> <a href="#">[1]</a> |
| Molecular Weight  | 296.29 g/mol <a href="#">[1]</a>                                                   |
| CAS Number        | 168828-82-8 <a href="#">[1]</a>                                                    |

## Metabolic Pathway

Linezolid undergoes oxidation of its morpholine ring in the liver to form **PNU-100440** and another primary metabolite, PNU-142586. This metabolic process is notably independent of the cytochrome P450 (CYP450) enzyme system.



[Click to download full resolution via product page](#)

Metabolic conversion of Linezolid to **PNU-100440**.

## Pharmacokinetic Profile

The pharmacokinetics of **PNU-100440** are intrinsically linked to the administration and clearance of its parent drug, Linezolid. While considered antibacterially inactive, the accumulation of **PNU-100440** is a significant clinical consideration.

| Parameter            | Description                                                                                                                                                                                                                                     |
|----------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Formation            | PNU-100440 is formed via the hepatic oxidation of the morpholine ring of Linezolid.                                                                                                                                                             |
| Elimination          | The primary route of elimination for PNU-100440 is through renal excretion into the urine. <a href="#">[2]</a>                                                                                                                                  |
| Accumulation         | In patients with renal impairment, the clearance of PNU-100440 is significantly reduced, leading to its accumulation in the plasma. <a href="#">[3]</a>                                                                                         |
| Concentration Ratios | In patients with normal renal function, the trough concentration (C <sub>min</sub> ) ratio of PNU-100440 to Linezolid is approximately 0.047. This ratio increases significantly in patients with severe renal dysfunction. <a href="#">[4]</a> |

## Toxicological Implications

The clinical significance of **PNU-100440** is predominantly tied to its toxicological profile, particularly in scenarios of prolonged Linezolid therapy and in patients with compromised renal function.

| Adverse Effect   | Association with PNU-100440                                                                                                                                                                                                                                                                                  |
|------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Thrombocytopenia | Elevated plasma concentrations of PNU-100440 and its fellow metabolite PNU-142586 are significantly associated with the development of thrombocytopenia (low platelet count). <a href="#">[5]</a>                                                                                                            |
| Anemia           | The accumulation of Linezolid metabolites, including PNU-100440, is also linked to an increased risk of anemia. <a href="#">[5]</a>                                                                                                                                                                          |
| Risk Factors     | Studies have identified elevated trough concentrations of the metabolite PNU-142586 as an independent risk factor for Linezolid-induced thrombocytopenia. <a href="#">[6]</a> While PNU-100440 also accumulates, PNU-142586 has been more directly implicated as a predictive threshold. <a href="#">[6]</a> |

## Experimental Methodologies

The characterization of **PNU-100440** in clinical and research settings primarily involves pharmacokinetic studies. A standardized workflow is employed for its quantification in biological matrices.

Typical Experimental Workflow for **PNU-100440** Quantification:

- Sample Collection: Timed blood samples are drawn from subjects administered with Linezolid.
- Plasma Separation: Whole blood is centrifuged to isolate the plasma fraction.
- Analyte Extraction: **PNU-100440** is extracted from the plasma, commonly through solid-phase extraction or protein precipitation techniques.
- Quantification: The concentration of **PNU-100440** is determined using validated analytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard.[\[3\]](#)

- Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters.



Pharmacokinetic Modeling

[Click to download full resolution via product page](#)

Standard workflow for pharmacokinetic analysis of **PNU-100440**.

In summary, the current body of scientific literature does not support a distinct pharmacological profile for **PNU-100440**. Instead, its significance is as an inactive metabolite of Linezolid whose accumulation, particularly in patients with renal insufficiency, serves as a crucial indicator of potential hematological toxicity. For drug development professionals, understanding the metabolic fate and toxicological implications of metabolites like **PNU-100440** is essential for the safe and effective use of the parent compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemscene.com [chemscene.com]
- 2. Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. High accumulation of linezolid and its major metabolite in the serum of patients with hepatic and renal dysfunction is significantly associated with thrombocytopenia and anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the Impact of Linezolid Metabolites: PNU-142300 and PNU-142586 on the Development of Linezolid-Induced Thrombocytopenia in Adult Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PNU-100440: A Pharmacological and Toxicological Overview of a Key Linezolid Metabolite]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678915#pharmacological-profile-of-pnu-100440>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)